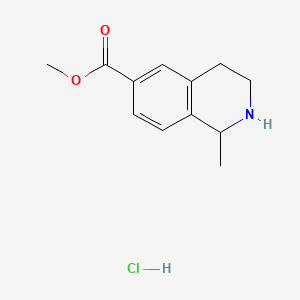

Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride is a chemical compound known for its neuroprotective and antidepressant properties. It is a derivative of 1,2,3,4-tetrahydroisoquinoline, a family of compounds found in both plants and animal brains . This compound has gained attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride typically involves the Pictet-Spengler reaction, where biogenic amines such as phenylethylamines and catecholamines condense with aldehydes or α-keto acids . The reaction conditions often include acidic environments to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in neurotransmitter regulation and neuroprotection.

Industry: The compound is used in the development of pharmaceuticals and other therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride involves several molecular targets and pathways:

MAO Inhibition: The compound inhibits monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters.

Free Radical Scavenging: It exhibits antioxidant properties by scavenging free radicals.

Glutamatergic System Antagonism: The compound antagonizes the glutamatergic system, which may contribute to its neuroprotective effects.

Comparison with Similar Compounds

Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the methyl and carboxylate groups.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar neuroprotective properties.

6-Carboxylate-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential therapeutic applications.

The uniqueness of this compound lies in its combined neuroprotective, antidepressant, and antioxidant properties, making it a promising candidate for further research and development .

Biological Activity

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS No. 877861-62-6) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective effects, structural activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- CAS Number : 877861-62-6

- Purity : Typically specified in research studies.

Neuroprotective Effects

One of the most significant biological activities of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline is its neuroprotective effect against dopaminergic neurotoxins. Research has shown that this compound can protect neurons from damage caused by various neurotoxins associated with Parkinson's disease:

- Mechanism of Action :

- Case Studies :

Structural Activity Relationship (SAR)

The SAR studies of THIQ derivatives indicate that modifications to the tetrahydroisoquinoline structure can enhance biological activity. Various analogs have been synthesized and tested for their binding affinities to melatonin receptors (MT1 and MT2), showcasing a diverse range of interactions:

| Compound | R₁ | R₂ | Ki (nM) MT1 | Ki (nM) MT2 |

|---|---|---|---|---|

| 8a | - | - | 22 | 6 |

| 18a | CH₃ | H | >10⁻⁵ | 1030 |

| 18b | C₂H₅ | H | 1430 | 700 |

This table illustrates how different substituents (R groups) affect receptor binding affinities, which is crucial for designing more effective therapeutic agents .

Therapeutic Applications

Given its neuroprotective properties and the ability to modulate neurotransmitter systems indirectly, methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline has potential applications in treating neurodegenerative disorders such as Parkinson's disease. Its structural similarity to other known neuroprotective agents positions it as a promising candidate for further research and development.

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c1-8-11-4-3-10(12(14)15-2)7-9(11)5-6-13-8;/h3-4,7-8,13H,5-6H2,1-2H3;1H |

InChI Key |

KDMNSCWXRCZHBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2)C(=O)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.